molecular formula C14H10N2OS B14996758 (2Z)-2-(pyridin-3-ylmethylidene)-2H-1,4-benzothiazin-3(4H)-one

(2Z)-2-(pyridin-3-ylmethylidene)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14996758
M. Wt: 254.31 g/mol
InChI Key: OIANNASQUMAEEV-JYRVWZFOSA-N
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Description

(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a heterocyclic compound that features a benzothiazine core structure with a pyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves the condensation of 3-pyridinecarboxaldehyde with 2-aminobenzenethiol under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzothiazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the benzothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets and its potential therapeutic effects.

Medicine

In medicinal chemistry, (2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure provides a basis for the design of materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(PYRIDIN-2-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE
  • (2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE

Uniqueness

(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is unique due to the position of the pyridine substituent, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound can lead to different interactions with molecular targets compared to its isomers.

Properties

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

(2Z)-2-(pyridin-3-ylmethylidene)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C14H10N2OS/c17-14-13(8-10-4-3-7-15-9-10)18-12-6-2-1-5-11(12)16-14/h1-9H,(H,16,17)/b13-8-

InChI Key

OIANNASQUMAEEV-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)/C(=C/C3=CN=CC=C3)/S2

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=CC3=CN=CC=C3)S2

Origin of Product

United States

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